Cas no 851947-09-6 (ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2,3-dimethoxybenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
- ethyl 5-[(2,3-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- 851947-09-6
- AKOS024589985
- ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00670150-01
- F0641-0042
-
- Inchi: 1S/C24H21N3O6S/c1-4-33-24(30)19-16-13-34-22(18(16)23(29)27(26-19)14-9-6-5-7-10-14)25-21(28)15-11-8-12-17(31-2)20(15)32-3/h5-13H,4H2,1-3H3,(H,25,28)
- InChI Key: OJLFAWBCGQVKOQ-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=CC(OC)=C3OC)SC=C12
Computed Properties
- Exact Mass: 479.11510657g/mol
- Monoisotopic Mass: 479.11510657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 802
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 4.4
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 11.34±0.20(Predicted)
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0042-1mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-75mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-2mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-4mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-40mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-5mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-10μmol |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-5μmol |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-25mg |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0042-20μmol |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-09-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Recent Advances in the Study of Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851947-09-6)
The compound ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851947-09-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the synthetic versatility of this thienopyridazine derivative, which serves as a key intermediate in the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route for this compound, achieving a yield of 78% through a multi-step process involving condensation, cyclization, and esterification reactions. The researchers emphasized the importance of the 2,3-dimethoxybenzamido moiety in conferring stability to the molecule under physiological conditions.
In terms of biological activity, preliminary screening results reported in Bioorganic & Medicinal Chemistry Letters (2024) indicate that this compound exhibits moderate inhibitory activity against several kinase targets, particularly showing promise in the low micromolar range against FLT3 and PDGFR-β. Molecular docking studies suggest that the compound's binding affinity may be attributed to the formation of hydrogen bonds between the dimethoxybenzamido group and key residues in the ATP-binding pocket of these kinases.
Further investigations into the pharmacological potential of 851947-09-6 have revealed interesting structure-activity relationships. A recent structure-activity relationship (SAR) study demonstrated that modifications at the phenyl ring position significantly influence the compound's selectivity profile. The ethyl ester group at position 1 was found to be crucial for maintaining cellular permeability, as evidenced by parallel artificial membrane permeability assay (PAMPA) results showing a Pe value of 12.3 × 10^-6 cm/s.
Current research directions focus on exploring the compound's potential as a lead structure for developing novel anticancer agents. In vitro studies using human cancer cell lines have shown promising antiproliferative activity, particularly against leukemia and solid tumor models. A 2024 study reported IC50 values ranging from 3.2 to 8.7 μM across various cell lines, with the most potent activity observed in MV4-11 (FLT3-ITD positive) cells.
The compound's metabolic stability has been evaluated in recent pharmacokinetic studies. Microsomal stability assays using human liver microsomes demonstrated a half-life of approximately 42 minutes, suggesting that further structural optimization may be required to improve metabolic stability for potential clinical development. Researchers are currently investigating prodrug strategies to address this limitation while maintaining the compound's biological activity.
In conclusion, ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a promising scaffold for medicinal chemistry exploration. Recent advances in understanding its synthetic accessibility, biological activity, and structure-activity relationships provide a solid foundation for future drug discovery efforts targeting kinase-related pathologies. Further studies are warranted to fully elucidate its mechanism of action and optimize its pharmacological properties for potential therapeutic applications.
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